((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid
CAS No.: 1142205-51-3
Cat. No.: VC2297792
Molecular Formula: C22H27N3O4
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142205-51-3 |
|---|---|
| Molecular Formula | C22H27N3O4 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 2-(4-methoxy-N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid |
| Standard InChI | InChI=1S/C22H27N3O4/c1-17-3-5-18(6-4-17)23-11-13-24(14-12-23)21(26)15-25(16-22(27)28)19-7-9-20(29-2)10-8-19/h3-10H,11-16H2,1-2H3,(H,27,28) |
| Standard InChI Key | SNBXYXXJLCYGHH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CC(=O)O)C3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CC(=O)O)C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Properties
((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid is a complex organic compound with a molecular formula of C22H27N3O4 . The compound is assigned CAS Number 1142205-51-3 and MDL Number MFCD12027661, which are important identifiers in chemical databases and literature . From a hazard classification perspective, this compound is categorized as an irritant, suggesting certain precautions are necessary when handling it in laboratory or industrial settings .
The structural composition of this compound includes several key functional groups:
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A 4-methoxyphenyl moiety
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A piperazine ring with a 4-methylphenyl substituent
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An aminoacetic acid group
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An oxoethyl linking component
These functional groups contribute to its chemical reactivity, solubility characteristics, and potential biological activities. The presence of the methoxy group on the phenyl ring likely influences its lipophilicity, while the carboxylic acid group contributes to its acidity and potential for salt formation.
Physical Properties
While specific physical property data for this exact compound is limited in the provided search results, certain characteristics can be inferred from its structure and related compounds:
Structural Relationships
((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid belongs to a broader family of piperazine derivatives, many of which exhibit significant biological activities. The compound shares structural similarities with several related molecules that have been studied for their pharmacological properties.
Comparison with Related Compounds
The target compound bears structural similarities to other piperazine derivatives such as N-(4-methoxyphenyl)piperazine (MeOPP), which has been documented as a recreational drug with effects similar to amphetamines but with a lower potential for abuse . MeOPP has been the subject of crystallographic studies that have provided insights into its molecular conformation and hydrogen bonding capabilities .
Another related compound is 2-(4-Boc-piperazinyl)-2-(4-methoxyphenyl)acetic acid, which shares the 4-methoxyphenyl and piperazine structural elements . This compound has been utilized as an intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting neurological disorders .
The structural comparison reveals that our target compound incorporates elements from several bioactive molecules:
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The 4-methoxyphenyl group found in MeOPP
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The piperazine ring system common in many CNS-active compounds
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The aminoacetic acid moiety that can contribute to binding with biological targets
Applications and Biological Activities
The structural features of ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid suggest potential applications in several areas of pharmaceutical research and development.
Pharmaceutical Development
Compounds containing the piperazine scaffold have been extensively explored in pharmaceutical development due to their versatile biological activities. Related compounds such as 2-(4-Boc-piperazinyl)-2-(4-methoxyphenyl)acetic acid have been used as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders .
The presence of both the piperazine ring and the aminoacetic acid moiety in our target compound suggests potential for:
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Neurological applications: Piperazine-containing compounds often exhibit affinity for various receptors in the central nervous system.
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Receptor interactions: The compound's structure may enable it to interact with specific receptors, potentially modulating neurotransmitter systems .
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Building block functionality: The compound could serve as an important intermediate in the synthesis of more complex pharmaceutical agents .
Biochemical Research
In the realm of biochemical research, compounds like ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid can be valuable tools for:
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Structure-activity relationship (SAR) studies: The compound's complex structure with multiple functional groups allows for systematic modifications to probe biological activities .
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Receptor binding studies: The piperazine moiety is known to interact with various receptor types, making this compound potentially useful in studying receptor-ligand interactions .
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Drug formulation research: The compound's properties might be explored for developing effective drug delivery systems .
Structure-Activity Relationships
Structure-activity relationship (SAR) studies of related compounds provide valuable insights into how the structural elements present in ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid might contribute to its potential biological activities.
Key Structural Elements
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Piperazine Ring: The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. It often contributes to CNS activity and can interact with multiple receptor types .
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4-Methoxyphenyl Group: This substituent can enhance lipophilicity and membrane permeability, potentially affecting the compound's distribution in biological systems . The methoxy group can also participate in hydrogen bonding interactions with biological targets.
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Aminoacetic Acid Moiety: This functional group can contribute to the compound's water solubility and provides a site for potential ionic interactions with biological targets.
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4-Methylphenyl Substituent: This group adds lipophilicity and may influence the compound's ability to engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites.
Studies on N-acyl-N-phenylpiperazines have demonstrated that modifications to the piperazine ring substituents can significantly impact biological activity profiles . This suggests that the specific arrangement of functional groups in our target compound would likely confer distinct biological properties.
Research Status and Future Directions
Current Research Status
The compound ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid appears to be primarily available as a chemical reagent for research purposes . While direct research on this specific compound is limited in the provided search results, studies on related piperazine derivatives provide context for potential research directions.
The closely related compound N-(4-methoxyphenyl)piperazine (MeOPP) has been studied for its crystal structures and potential as a recreational drug with effects similar to amphetamines but with lower abuse potential . This suggests that our target compound might also warrant investigation for potential neuroactive properties.
Future Research Opportunities
Several promising research directions for ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid include:
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Comprehensive pharmacological profiling to determine its receptor binding profile and potential biological activities.
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Structural modification studies to develop more potent or selective derivatives for specific pharmacological targets.
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Crystallographic analysis to determine its three-dimensional structure and potential for hydrogen bonding, similar to the studies conducted on MeOPP .
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Investigation of its potential as an intermediate for the synthesis of more complex bioactive molecules.
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Exploration of its physicochemical properties to assess its potential for drug development, including solubility, stability, and membrane permeability studies.
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